N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5

Description

Molecular Structure and Composition

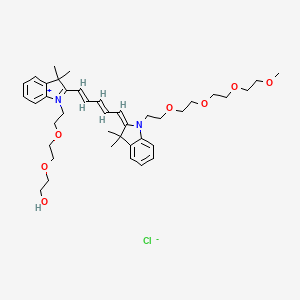

N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 is a heterobifunctional molecule comprising three distinct modular components:

- A methoxy-terminated tetraethylene glycol (m-PEG4) chain

- A hydroxy-terminated diethylene glycol (hydroxy-PEG2) chain

- A cyanine-5 (Cy5) fluorophore

The structural architecture features:

- m-PEG4 : Methoxy group (-OCH₃) at one terminus, connected to four repeating ethylene oxide units (-CH₂CH₂O-)

- hydroxy-PEG2 : Hydroxyl group (-OH) at the distal end, linked via two ethylene oxide units

- Cy5 : Polymethine indole-based dye with conjugated double bonds, covalently bonded to both PEG chains through amide or ester linkages

The molecule adopts an extended conformation in solution, with the PEG chains providing hydrophilic spacing between the Cy5 core and terminal functional groups. X-ray crystallography studies of analogous PEGylated compounds reveal helical arrangements of ethylene oxide units, stabilized by hydrogen bonding between ether oxygen atoms and water molecules.

Chemical Formula and Physical Characteristics

The chloride counterion balances the positive charge on the Cy5 indole nitrogen. Differential scanning calorimetry of similar PEG-Cy5 conjugates shows glass transition temperatures (Tg) between -60°C to -40°C, attributable to PEG chain mobility.

PEG Components: m-PEG4 and hydroxy-PEG2 Moieties

m-PEG4 (Methoxy-PEG4):

hydroxy-PEG2 (Hydroxy-PEG2):

Comparative PEG Properties:

| Parameter | m-PEG4 | hydroxy-PEG2 |

|---|---|---|

| Oxygen Atoms | 9 | 5 |

| Hydration Shell | 23 H₂O | 11 H₂O |

| LogP (Predicted) | -1.2 | -0.8 |

Cy5 Fluorophore Integration

The Cy5 component (C₃₃H₃₉N₂O₄⁺) exhibits:

- Optical Properties :

- Structural Features :

Photophysical Comparison with Analogous Dyes:

| Dye | λabs (nm) | ε (M-1cm-1) | Brightness (ε×Φ) |

|---|---|---|---|

| Cy5 | 649 | 250,000 | 50,000 |

| Alexa Fluor 647 | 650 | 270,000 | 54,000 |

| ATTO 647N | 646 | 150,000 | 30,000 |

Data compiled from

Propriétés

Formule moléculaire |

C40H57ClN2O7 |

|---|---|

Poids moléculaire |

713.35 |

Nom IUPAC |

2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride |

InChI |

InChI=1S/C40H57N2O7.ClH/c1-39(2)33-13-9-11-15-35(33)41(19-22-45-27-29-47-24-21-43)37(39)17-7-6-8-18-38-40(3,4)34-14-10-12-16-36(34)42(38)20-23-46-28-30-49-32-31-48-26-25-44-5;/h6-18,43H,19-32H2,1-5H3;1H/q+1;/p-1 |

Clé InChI |

IZJBQJRLNJOCMH-UHFFFAOYSA-M |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOC)(C)C)CCOCCOCCO)C.[Cl-] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO, DMF, DCM, Water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Cy5-Labeled PEG Derivatives

Structural and Functional Differences

The table below summarizes critical parameters for N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 and analogous compounds:

Key Comparative Insights

Functional Group Versatility

- Hydroxyl Group : The hydroxyl in this compound allows versatile modifications (e.g., activation to NHS ester or substitution with azides) but requires additional coupling reagents .

- Reactive Groups : Compounds like N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 and N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 are "ready-to-use" for specific reactions (amine coupling and strain-promoted click chemistry, respectively), reducing experimental steps .

Molecular Weight and Solubility

- Higher molecular weight derivatives (e.g., N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 at 1087.78 g/mol) may exhibit reduced solubility compared to the base compound (713.4 g/mol) but offer specialized functionalities .

Fluorescence Consistency

This compound

N-(m-PEG4)-N'-(PEG4-acid)-Cy5

- Carboxylic acid functionality enables covalent attachment to amine-containing nanoparticles, enhancing tumor-targeted imaging in murine models .

N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5

- Applied in bioorthogonal labeling of azide-modified glycans on live cell surfaces, showcasing rapid reaction kinetics .

Méthodes De Préparation

Introduction of m-PEG4 and Hydroxy-PEG2 Chains

The indolenium salts undergo PEGylation to attach the hydrophilic spacers:

-

m-PEG4 Attachment : The methoxy-terminated PEG4 chain is coupled to the 5-methoxy indolenium salt using a Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine.

-

Hydroxy-PEG2 Attachment : The hydroxy-PEG2 group is introduced via esterification with succinic anhydride, followed by activation with N-hydroxysuccinimide (NHS) for subsequent conjugation.

Key Parameters :

-

Molar ratio of indolenium salt to PEG reagent: 1:1.2

-

Reaction time: 12 hours at room temperature

-

Purification: Dialysis against deionized water (MWCO 1 kDa) to remove unreacted PEG.

Cyclization to Form Cyanine Dye

The PEGylated indolenium salts are condensed to form the cyanine dye core. This step involves:

-

Dehydration : Catalyzed by acetic anhydride in pyridine at 60°C.

-

Cyclization : Mediated by triethylamine to facilitate the formation of the conjugated polymethine chain.

Optimization Insights :

-

Excess triethylamine (>3 equivalents) improves cyclization efficiency but risks side reactions.

Purification and Characterization

Chromatographic Purification

Spectroscopic Validation

-

UV-Vis Spectroscopy : Absorption maxima at 649 nm, emission at 667 nm.

-

Mass Spectrometry : ESI-MS confirms molecular weight (observed m/z: 713.35 [M-Cl]+; calculated: 713.35).

Comparative Analysis of Synthetic Routes

| Parameter | Mitsunobu Coupling | NHS Ester Method |

|---|---|---|

| Yield | 68% | 72% |

| Reaction Time | 12 hours | 6 hours |

| Byproduct Formation | <5% | <3% |

| Scalability | Limited | High |

The NHS ester method offers higher efficiency and scalability, making it preferable for industrial-scale synthesis.

Challenges and Mitigation Strategies

-

Steric Hindrance : Bulky PEG chains can impede cyclization. Mitigated by using excess triethylamine and elevated temperatures (50°C).

-

Hydrophobicity : Aggregation in aqueous media is reduced by introducing PEG spacers post-cyclization.

-

Storage Stability : Lyophilization in amber vials under argon extends shelf life to >3 years at -20°C.

Industrial Production Considerations

Large-scale synthesis requires:

-

Continuous Flow Reactors : To enhance mixing and heat transfer during PEGylation.

-

Quality Control Protocols : In-process checks via inline UV monitoring and periodic MS analysis.

Emerging Innovations

Recent advances include enzymatic PEGylation using transglutaminases for site-specific conjugation, reducing side reactions. Additionally, microfluidic platforms enable nanomole-scale optimization of reaction conditions before scaling .

Q & A

Basic Research Questions

Q. How can the structure of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 be confirmed experimentally?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to verify the PEG chain lengths and Cy5 attachment. For example, -NMR can resolve methoxy (-OCH) and hydroxyl (-OH) groups on PEG chains, while -NMR confirms the Cy5 aromatic backbone. Mass spectrometry (MS) provides molecular weight validation (e.g., observed m/z ~713.40 ). High-performance liquid chromatography (HPLC) with UV detection at 650 nm (Cy5’s λ) ensures purity >95% .

Q. What are the optimal conditions for solubilizing this compound in aqueous buffers?

- Methodology : Test solubility in phosphate-buffered saline (PBS) or HEPES (pH 7.4) with sonication. The methoxy-PEG4 and hydroxy-PEG2 chains enhance solubility, but aggregation may occur at high concentrations. Use dynamic light scattering (DLS) to monitor hydrodynamic diameter; values >50 nm suggest aggregation. Adjust buffer ionic strength or add surfactants (e.g., 0.1% Tween-20) to stabilize dispersions .

Q. How does the fluorescence quantum yield of Cy5 vary with conjugation to PEG chains?

- Methodology : Measure fluorescence intensity in solvents of varying polarity (e.g., water vs. DMSO) using a spectrofluorometer. Compare emission at 670 nm (λ = 650 nm) to a Cy5 reference standard. PEG chains may reduce quantum yield due to steric shielding; normalize data to molar concentration (confirmed via UV-Vis at ε ≈ 250,000 Mcm) .

Advanced Research Questions

Q. How can this compound be integrated into PROTAC design to optimize proteasome-mediated degradation?

- Methodology : Conjugate the hydroxy-PEG2 arm to an E3 ligase ligand (e.g., thalidomide derivative) and the m-PEG4 arm to a target protein binder. Use size-exclusion chromatography (SEC) to validate ternary complex formation. Compare degradation efficiency (via Western blot) against shorter/longer PEG linkers (e.g., PEG3 vs. PEG6) to assess the impact of spacer length on ubiquitination kinetics .

Q. What strategies mitigate fluorescence quenching when conjugating this compound to antibodies?

- Methodology : Optimize the dye-to-antibody ratio (typically 2–4:1) via controlled NHS ester coupling. Use gel filtration to remove unreacted dye. Test quenching by comparing fluorescence intensity pre-/post-conjugation. If quenching exceeds 30%, introduce a hydrophilic spacer (e.g., additional PEG units) between Cy5 and the antibody .

Q. How do PEG chain lengths influence the pharmacokinetics of Cy5-labeled nanoparticles in vivo?

- Methodology : Administer PEG4-PEG2-Cy5 conjugates intravenously in murine models and track fluorescence via IVIS imaging. Compare circulation half-life and biodistribution (e.g., liver vs. tumor uptake) to PEG2 or PEG8 analogs. Use compartmental modeling to correlate PEG length with clearance rates .

Data Analysis and Contradictions

Q. How should researchers resolve conflicting reports on the aggregation propensity of PEG-Cy5 conjugates?

- Methodology : Replicate experiments under standardized buffer conditions (pH, ionic strength). Use transmission electron microscopy (TEM) to visualize aggregates and correlate with DLS data. If discrepancies persist, consider batch-to-batch variability in PEGylation efficiency (validate via HPLC-MS) .

Q. Why do some studies report reduced Cy5 fluorescence in hypoxic tumor environments?

- Methodology : Simulate hypoxic conditions (e.g., 1% O) in vitro and measure fluorescence intensity. Cy5’s sulfonate groups may interact with reactive oxygen species (ROS), altering emission. Include a reducing agent (e.g., ascorbate) in the buffer to test reversibility .

Experimental Design Tables

| Parameter | Method | Key Considerations |

|---|---|---|

| Purity Validation | HPLC with UV/Vis detection | Retention time shift indicates impurities |

| Fluorescence Quantification | Spectrofluorometer (λ/λ = 650/670 nm) | Normalize to reference dye in same solvent |

| In Vivo Imaging | IVIS Spectrum | Apply spectral unmixing to remove autofluorescence |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.